molecular formula C9H6N4 B14673945 3H-imidazo[4,5-f]quinazoline CAS No. 42341-71-9

3H-imidazo[4,5-f]quinazoline

Cat. No.: B14673945
CAS No.: 42341-71-9
M. Wt: 170.17 g/mol
InChI Key: SVDBONWIXMGDMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-f]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3H-imidazo[4,5-f]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .

Properties

CAS No.

42341-71-9

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3H-imidazo[4,5-f]quinazoline

InChI

InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-5H,(H,12,13)

InChI Key

SVDBONWIXMGDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C3=C1NC=N3

Origin of Product

United States

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